molecular formula C13H14F4N2O3S B4732302 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE

1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4732302
M. Wt: 354.32 g/mol
InChI Key: SFDUYPOCTSHKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl and tetrafluorophenyl groups. Common reagents used in these reactions include piperidine, methylsulfonyl chloride, and 2,3,5,6-tetrafluorophenyl isocyanate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions: 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions to proceed efficiently.

Major Products:

Scientific Research Applications

1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated phenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall biological activity. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects in biological systems.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluorophenyl isothiocyanate
  • 2,3,5,6-Tetrafluorophenol
  • 1-(2,3,5,6-Tetrafluorophenyl)imidazole

Comparison: Compared to these similar compounds, 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE is unique due to the presence of the piperidine ring and the methylsulfonyl group. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. The tetrafluorophenyl group is a common feature among these compounds, contributing to their high binding affinity and specificity in biochemical interactions.

Properties

IUPAC Name

1-methylsulfonyl-N-(2,3,5,6-tetrafluorophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O3S/c1-23(21,22)19-4-2-3-7(6-19)13(20)18-12-10(16)8(14)5-9(15)11(12)17/h5,7H,2-4,6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDUYPOCTSHKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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